2-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine
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Overview
Description
2-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a unique combination of a thiazole ring, a piperidine ring, and a naphthyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The thiazole and piperidine rings are then coupled with the naphthyridine ring using various coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and sulfathiazole.
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs.
Naphthyridine Derivatives: Compounds such as nalidixic acid and other quinolone antibiotics.
Uniqueness
2-[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its specific combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N4OS |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H18N4OS/c1-12-16(24-11-20-12)18(23)22-9-6-13(7-10-22)15-5-4-14-3-2-8-19-17(14)21-15/h2-5,8,11,13H,6-7,9-10H2,1H3 |
InChI Key |
NWWGGDAQFXZGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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